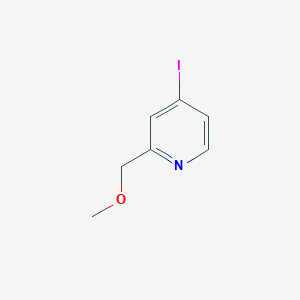
4-Iodo-2-(methoxymethyl)pyridine
概要
説明
4-Iodo-2-(methoxymethyl)pyridine is an organic compound with the molecular formula C7H8INO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of iodine and methoxymethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-(methoxymethyl)pyridine can be achieved through various methods. One common approach involves the iodination of 2-methoxymethyl-pyridine. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 4-position of the pyridine ring.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, 2-methoxymethyl-pyridine is reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form the desired 4-iodo derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize side reactions and achieve efficient production.
化学反応の分析
Types of Reactions
4-Iodo-2-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atom.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Deiodinated pyridine derivatives.
Cross-Coupling: Biaryl or vinyl-pyridine derivatives.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against multidrug-resistant pathogens. Studies suggest that pyridine derivatives exhibit notable efficacy against various bacterial strains, including Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa . The presence of the iodine atom may enhance its interaction with biological targets, making it a candidate for the development of new antimicrobial agents.
Pharmacological Studies
Research into the binding affinity of 4-Iodo-2-(methoxymethyl)pyridine to specific receptors or enzymes is ongoing. Understanding these interactions could provide insights into its potential therapeutic effects against diseases linked to these biological targets . For instance, its structural similarities to other biologically active compounds suggest that it could be optimized for higher potency and selectivity in pharmacological applications.
Synthetic Organic Chemistry
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and cross-coupling reactions, to form more complex molecules . The iodine atom acts as a leaving group, facilitating the introduction of new functional groups into the pyridine ring.
Reactivity Patterns
The compound's unique reactivity patterns allow it to participate in metalation reactions, where the iodine atom directs metal insertion into the pyridine ring . This property is valuable in synthesizing organometallic complexes that can further undergo transformations to yield diverse chemical entities.
Table 1: Comparative Analysis of Pyridine Derivatives
| Compound Name | Key Features | Applications |
|---|---|---|
| This compound | Iodine and methoxymethyl substituents | Antimicrobial research |
| 4-Iodo-2-methoxypyridine | Similar structure without methoxymethyl group | Antimicrobial applications |
| 4-Fluoro-3-iodo-2-(methoxy-D3)pyridine | Fluorine substitution at a different position | Potential therapeutic uses |
This table highlights the structural diversity among pyridine derivatives and their respective applications, illustrating how variations can influence their biological activity.
作用機序
The mechanism of action of 4-Iodo-2-(methoxymethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
類似化合物との比較
Similar Compounds
2-Methoxypyridine: Lacks the iodine atom, making it less reactive in certain substitution and cross-coupling reactions.
4-Iodo-2-methylpyridine: Similar structure but with a methyl group instead of a methoxymethyl group, affecting its reactivity and solubility.
4-Bromo-2-methoxymethyl-pyridine: Bromine instead of iodine, leading to different reactivity and reaction conditions.
Uniqueness
4-Iodo-2-(methoxymethyl)pyridine is unique due to the presence of both iodine and methoxymethyl groups, which confer distinct reactivity and properties. The iodine atom enhances its utility in cross-coupling reactions, while the methoxymethyl group provides additional functionalization options.
特性
分子式 |
C7H8INO |
|---|---|
分子量 |
249.05 g/mol |
IUPAC名 |
4-iodo-2-(methoxymethyl)pyridine |
InChI |
InChI=1S/C7H8INO/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3 |
InChIキー |
QIAYXORSZFMGRN-UHFFFAOYSA-N |
正規SMILES |
COCC1=NC=CC(=C1)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













